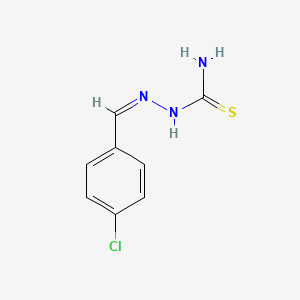![molecular formula C9H11N3OS B7758337 1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758337.png)
1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea is a synthetic organic compound characterized by the presence of a hydroxyphenyl group, a methylideneamino linkage, and a methylthiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea typically involves the condensation reaction between 3-hydroxybenzaldehyde and 3-methylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form amine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various functionalized compounds.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiourea moiety can form coordination complexes with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Thiosemicarbazones: Compounds with similar thiourea moieties but different substituents.
Schiff Bases: Compounds with imine linkages but different aromatic groups.
Uniqueness: 1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea is unique due to the combination of its hydroxyphenyl group and methylthiourea moiety, which confer specific chemical reactivity and biological activity not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-10-9(14)12-11-6-7-3-2-4-8(13)5-7/h2-6,13H,1H3,(H2,10,12,14)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHQZOPPFQGJKR-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B7758254.png)


![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7758310.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B7758317.png)

![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B7758329.png)
![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758330.png)
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758343.png)
![N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758357.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758366.png)
![N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758372.png)

